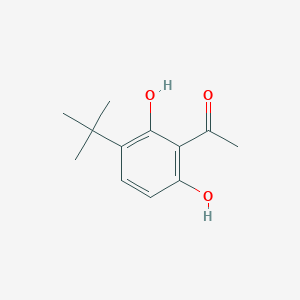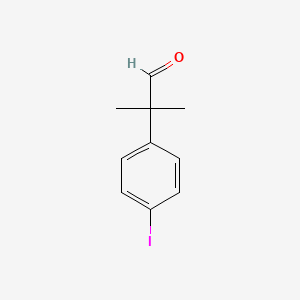
2,4-Dichloro-6-pyridin-3-ylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-pyridin-3-ylpyrimidine: is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the pyrimidine ring and a pyridin-3-yl group at the 6 position. It is widely used in various fields due to its unique chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-pyridin-3-ylpyrimidine typically involves the reaction of 2,4-dichloropyrimidine with a pyridine derivative. One common method is the nucleophilic substitution reaction where the pyridine derivative acts as a nucleophile and displaces the chlorine atoms on the pyrimidine ring. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic attack .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dichloro-6-pyridin-3-ylpyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative .
Applications De Recherche Scientifique
2,4-Dichloro-6-pyridin-3-ylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-pyridin-3-ylpyrimidine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
2,4-Dichloropyrimidine: A simpler compound with similar reactivity but lacking the pyridin-3-yl group.
2,4,6-Trichloropyrimidine: Contains an additional chlorine atom, which can lead to different reactivity and applications.
Pyridin-3-ylpyrimidine: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
Uniqueness: 2,4-Dichloro-6-pyridin-3-ylpyrimidine is unique due to the presence of both chlorine atoms and the pyridin-3-yl group. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H5Cl2N3 |
|---|---|
Poids moléculaire |
226.06 g/mol |
Nom IUPAC |
2,4-dichloro-6-pyridin-3-ylpyrimidine |
InChI |
InChI=1S/C9H5Cl2N3/c10-8-4-7(13-9(11)14-8)6-2-1-3-12-5-6/h1-5H |
Clé InChI |
RFBNWIATFNFUNU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CC(=NC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1-Methylpiperidin-4-yl)amino]quinolin-6-ol](/img/structure/B13865870.png)

![(7R)-Benzhydryl 3-((methylsulfonyl)oxy)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13865886.png)



![2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13865915.png)






